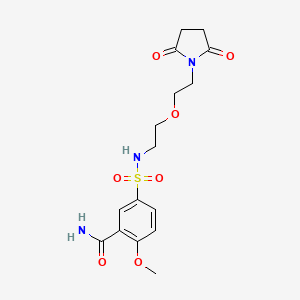
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with multiple functional groups, including a methoxy group, a sulfamoyl group, and a pyrrolidin-1-yl moiety, which contribute to its diverse reactivity and biological activity.
Vorbereitungsmethoden
The synthesis of 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrrolidin-1-yl intermediate: This step involves the reaction of a suitable amine with succinic anhydride to form the pyrrolidin-1-yl moiety.
Attachment of the ethoxyethyl linker: The intermediate is then reacted with ethylene glycol derivatives to introduce the ethoxyethyl linker.
Sulfamoylation: The resulting compound undergoes sulfamoylation using sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.
Methoxylation: Finally, the compound is methoxylated using methoxybenzoyl chloride to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfamoyl groups, using reagents like sodium methoxide or amines.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester and amide bonds, yielding simpler fragments.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
5-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares the pyrrolidin-1-yl moiety and has been studied for its anticonvulsant properties.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: This compound features a similar pyrrolidin-1-yl group and is used in the synthesis of various heterocyclic derivatives.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylsulfamoyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O7S/c1-25-13-3-2-11(10-12(13)16(17)22)27(23,24)18-6-8-26-9-7-19-14(20)4-5-15(19)21/h2-3,10,18H,4-9H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHUTITVAEUAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOCCN2C(=O)CCC2=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide](/img/structure/B2431617.png)
![methyl 2-(3-(3,5-dimethoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamido)benzoate](/img/structure/B2431618.png)
![2-oxo-N-(thiophen-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2431621.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2431623.png)
![N-[(4-{4-[(5-fluoro-2-methoxyphenyl)methyl]piperazine-1-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2431625.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2431627.png)
![Ethyl 4-[3-(4-tert-butylphenoxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2431628.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(2-fluorophenyl)-2,4-dioxo-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2431630.png)
![2-chloro-N-{4-[4-(dimethylsulfamoyl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2431631.png)
![4-amino-3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2431632.png)
![N-[(5-Tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2-chloropropanamide](/img/structure/B2431635.png)

![4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2431637.png)
